![molecular formula C11H20ClN3O2 B1430033 propan-2-yl 2-[4-(aminomethyl)-3,5-dimethyl-1H-pyrazol-1-yl]acetate hydrochloride CAS No. 1427379-63-2](/img/structure/B1430033.png)
propan-2-yl 2-[4-(aminomethyl)-3,5-dimethyl-1H-pyrazol-1-yl]acetate hydrochloride
Overview
Description
Propan-2-yl 2-[4-(aminomethyl)-3,5-dimethyl-1H-pyrazol-1-yl]acetate hydrochloride is a chemical compound with the molecular formula C11H20ClN3O2 . It has a molecular weight of 261.75 . This compound is intended for research use only .
Molecular Structure Analysis
The InChI code for propan-2-yl 2-[4-(aminomethyl)-3,5-dimethyl-1H-pyrazol-1-yl]acetate hydrochloride is1S/C11H19N3O2.ClH/c1-7(2)16-11(15)6-14-9(4)10(5-12)8(3)13-14;/h7H,5-6,12H2,1-4H3;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.
Scientific Research Applications
Pharmaceutical Drug Synthesis
This compound is a valuable intermediate in the synthesis of pharmaceutical drugs. Its structure suggests potential use in the development of drugs with a pyrazole moiety, which is known for a wide range of pharmacological activities. Pyrazole derivatives have been used as antibacterial, anti-inflammatory, and antitumor agents . The presence of the aminomethyl group could be useful for further functionalization, leading to a variety of therapeutic agents.
Analytical Chemistry
In analytical chemistry, this compound could serve as a standard or reference material in chromatographic analysis. Given its defined structure and properties, it can be used to calibrate instruments like HPLC and LC-MS, ensuring accurate measurement of similar compounds in various samples .
Chemical Research
The compound’s unique structure makes it a candidate for chemical research, particularly in the study of heterocyclic compounds. Researchers can explore its reactivity and interaction with other chemical entities, which is crucial for the discovery of new reactions and synthesis methods .
Biochemistry
In biochemistry, the compound could be used to study enzyme-substrate interactions, especially with enzymes that target pyrazole derivatives. This can provide insights into enzyme mechanisms and aid in the design of enzyme inhibitors .
Agricultural Chemistry
Pyrazole derivatives are known to possess herbicidal and insecticidal properties. This compound could be a starting point for the development of new agrochemicals that are more effective and environmentally friendly .
Safety and Hazards
properties
IUPAC Name |
propan-2-yl 2-[4-(aminomethyl)-3,5-dimethylpyrazol-1-yl]acetate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N3O2.ClH/c1-7(2)16-11(15)6-14-9(4)10(5-12)8(3)13-14;/h7H,5-6,12H2,1-4H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSLJSOQJSNFYRT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC(=O)OC(C)C)C)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
propan-2-yl 2-[4-(aminomethyl)-3,5-dimethyl-1H-pyrazol-1-yl]acetate hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



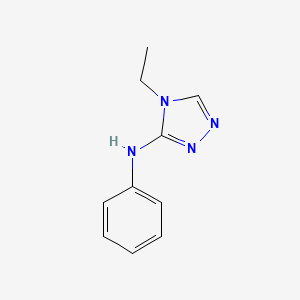
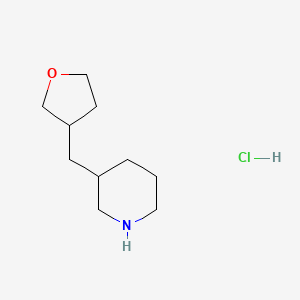
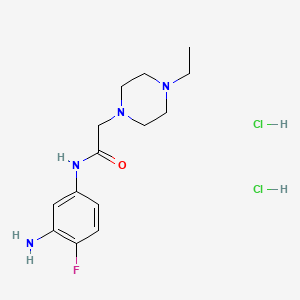
![[3-(5-methyl-1H-1,2,4-triazol-3-yl)phenyl]methanamine hydrochloride](/img/structure/B1429957.png)
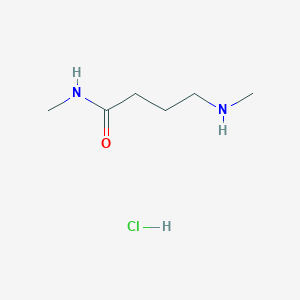
![6-Methyl-1,4-diazabicyclo[2.2.2]octane-2-carboxylic acid dihydrochloride](/img/structure/B1429961.png)
![1,5-Diazabicyclo[3.2.2]nonane-6-carboxylic acid dihydrochloride](/img/structure/B1429962.png)
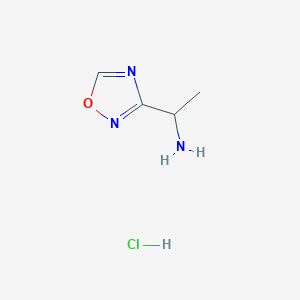
![[3-(difluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-6-yl]methanamine](/img/structure/B1429966.png)


![2-[(3-Methoxyphenyl)methoxy]ethan-1-amine hydrochloride](/img/structure/B1429970.png)
![1-ethyl-1H-imidazo[4,5-c]pyridine-2-thiol](/img/structure/B1429972.png)
![4-[(4-Methylpiperidin-4-yl)methyl]morpholine dihydrochloride](/img/structure/B1429973.png)